1-Boc-5-Cyano-3-formylindole
Overview
Description
1-Boc-5-Cyano-3-formylindole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles are known for their biological activities and are widely used in medicinal chemistry. The compound this compound features a tert-butoxycarbonyl (Boc) protecting group, a cyano group, and a formyl group attached to the indole ring, making it a versatile intermediate in organic synthesis .
Preparation Methods
The synthesis of 1-Boc-5-Cyano-3-formylindole typically involves multi-step reactions starting from commercially available indole derivatives. One common method includes the following steps:
Protection of the indole nitrogen: The indole nitrogen is protected using a tert-butoxycarbonyl (Boc) group.
Introduction of the cyano group: The cyano group is introduced via a nucleophilic substitution reaction.
Formylation: The formyl group is introduced using a formylating agent such as Vilsmeier-Haack reagent.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and high-throughput screening techniques .
Chemical Reactions Analysis
1-Boc-5-Cyano-3-formylindole undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The Boc group can be removed under acidic conditions to yield the free indole.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Acidic conditions: Trifluoroacetic acid, hydrochloric acid.
Major products formed from these reactions include carboxylic acids, amines, and deprotected indoles .
Scientific Research Applications
1-Boc-5-Cyano-3-formylindole has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting cancer and microbial infections.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex indole derivatives.
Biological Studies: It is used in the study of indole-based biological pathways and mechanisms.
Industrial Applications: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Boc-5-Cyano-3-formylindole depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The cyano and formyl groups can participate in various biochemical reactions, influencing the compound’s activity and selectivity .
Comparison with Similar Compounds
1-Boc-5-Cyano-3-formylindole can be compared with other indole derivatives such as:
1-Boc-3-formylindole: Lacks the cyano group, making it less versatile in certain synthetic applications.
5-Cyano-3-formylindole: Lacks the Boc protecting group, which may limit its stability and reactivity in some reactions.
The presence of both the Boc and cyano groups in this compound makes it unique and highly useful in various synthetic and research applications .
Biological Activity
1-Boc-5-Cyano-3-formylindole is a significant compound within the realm of medicinal chemistry and biochemistry, primarily due to its diverse biological activities and potential therapeutic applications. This article delves into its biochemical properties, cellular effects, molecular mechanisms, and various research findings related to its biological activity.
Overview of this compound
This compound is a derivative of indole, characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a cyano group, and a formyl group attached to the indole ring. This structural configuration enhances its reactivity and makes it a versatile intermediate in organic synthesis and medicinal chemistry.
The compound exhibits several key biochemical properties that contribute to its biological activity:
- Enzyme Interactions : this compound can interact with various enzymes, influencing their activity through competitive or non-competitive inhibition. The cyano group participates in nucleophilic addition reactions, while the formyl group can form hydrogen bonds with amino acid residues in enzyme active sites.
- Metabolic Pathways : The compound is metabolized by cytochrome P450 enzymes, which can lead to the formation of reactive intermediates. These interactions may alter metabolic pathways, affecting the overall biochemical activity of the compound.
Cellular Effects
Research indicates that this compound affects various cellular processes:
- Cell Signaling Modulation : The compound has been shown to inhibit specific kinases, altering phosphorylation patterns and downstream signaling events. This modulation can impact cell growth and survival pathways.
- Gene Expression Alteration : By interacting with transcription factors, the compound influences gene expression related to cellular metabolism and function. This effect can lead to changes in cellular responses to external stimuli.
The molecular mechanism underlying the biological activity of this compound involves several interactions at the molecular level:
- Binding Affinity : The compound binds to enzyme active sites, which can either inhibit or activate enzyme functions depending on the specific target.
- DNA/RNA Interaction : There is evidence suggesting that this compound can interact with nucleic acids, potentially affecting gene transcription and protein synthesis.
- Hydrogen Bond Formation : The ability to form hydrogen bonds enhances its interaction with various biomolecules, contributing to its biochemical activity.
Anticancer Activity
Several studies have explored the anticancer potential of this compound. For instance:
- In Vitro Studies : Research demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. The EC50 values for these effects were determined through dose-response assays, highlighting its potential as an anticancer agent .
Antimicrobial Properties
The antimicrobial efficacy of this compound has also been investigated:
- Bacterial Inhibition : Studies showed that this compound has notable antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness in inhibiting bacterial growth, making it a candidate for further development as an antimicrobial agent.
Applications in Scientific Research
This compound serves multiple roles in scientific research:
- Medicinal Chemistry : It is utilized as an intermediate in synthesizing pharmaceuticals targeting cancer and microbial infections.
- Organic Synthesis : The compound acts as a building block for creating more complex indole derivatives used in various applications.
- Biological Studies : It aids in investigating indole-based biological pathways and mechanisms relevant to health and disease .
Properties
IUPAC Name |
tert-butyl 5-cyano-3-formylindole-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-15(2,3)20-14(19)17-8-11(9-18)12-6-10(7-16)4-5-13(12)17/h4-6,8-9H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLUMALLEGSYCHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)C#N)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60654306 | |
Record name | tert-Butyl 5-cyano-3-formyl-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60654306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914348-93-9 | |
Record name | tert-Butyl 5-cyano-3-formyl-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60654306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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